molecular formula C19H25N3OS B11236156 2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

2-((1-cyclohexyl-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11236156
M. Wt: 343.5 g/mol
InChI Key: UCTIGEJXTDCTOJ-UHFFFAOYSA-N
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Description

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features an imidazole ring, a cyclohexyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the cyclohexyl group, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can lead to partially or fully reduced imidazole derivatives.

Scientific Research Applications

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole core.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

2-[(1-CYCLOHEXYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is unique due to the presence of both a cyclohexyl group and a dimethylphenyl group, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N3OS

Molecular Weight

343.5 g/mol

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H25N3OS/c1-14-8-9-15(2)17(12-14)21-18(23)13-24-19-20-10-11-22(19)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,21,23)

InChI Key

UCTIGEJXTDCTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3CCCCC3

Origin of Product

United States

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